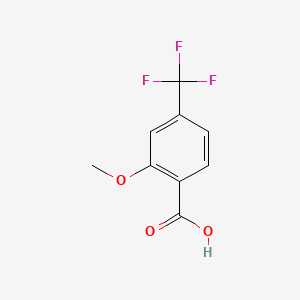

2-Methoxy-4-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRIRBUKLBWVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395100 | |

| Record name | 2-methoxy-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-36-2 | |

| Record name | 2-methoxy-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-4-(trifluoromethyl)benzoic acid chemical reactivity

An In-depth Technical Guide to the Chemical Reactivity of 2-Methoxy-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

This compound, with CAS Number 448-36-2, is a substituted aromatic carboxylic acid that has garnered significant attention as a key intermediate and structural motif in various fields of chemical science.[1][2] Its unique combination of a carboxylic acid, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group imparts a distinct reactivity profile, making it a valuable tool in drug discovery, agrochemical research, and materials science.[1] The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This guide provides a comprehensive overview of the chemical reactivity of this compound, offering insights into its behavior in various transformations and providing actionable protocols for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 448-36-2 |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| Appearance | White solid |

| Melting Point | 145-149 °C |

| Solubility | Slightly soluble in water. |

Core Reactivity: An Analysis of Structural and Electronic Effects

The chemical behavior of this compound is dictated by the interplay of its three functional groups on the benzene ring.

-

Carboxylic Acid Group (-COOH): This is the primary site for many common transformations. Its acidity is enhanced by the electron-withdrawing trifluoromethyl group.[5] This group readily undergoes reactions such as esterification, reduction, and, most notably, amide bond formation.

-

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position (position 3 and 5). The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules it is incorporated into.[3]

The combined influence of these groups makes the positions 3 and 5 the most likely sites for electrophilic aromatic substitution, while the carboxylic acid and methoxy groups offer distinct handles for a variety of chemical modifications.

Caption: Key reactivity sites of this compound.

Key Transformations and Protocols

Amide Bond Formation: A Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is one of the most crucial reactions of this molecule, serving as a cornerstone for the synthesis of a vast number of pharmaceutical and agrochemical compounds. Given that this reaction can be challenging with electron-deficient amines or sterically hindered substrates, the choice of coupling agent and conditions is critical.[6][7]

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with 1-Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and improve efficiency.[8]

Step-by-Step Methodology:

-

Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq) to liberate the free amine.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for EDC/HOBt mediated amide coupling.

Ether Cleavage: Unmasking a Phenolic Moiety

The methoxy group of this compound can be cleaved to reveal a phenol, a functional group that opens up further synthetic possibilities. This transformation is typically achieved using strong acids, with hydrobromic acid (HBr) and hydroiodic acid (HI) being the most effective.[9] The reaction proceeds via a nucleophilic substitution mechanism. Given that the methoxy group is attached to an aromatic ring, the cleavage will occur at the methyl-oxygen bond.

The mechanism involves the protonation of the ether oxygen by the strong acid, making it a good leaving group (a neutral alcohol).[10] The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl group in an Sₙ2 fashion to yield methyl halide and the corresponding phenol.[9][10][11]

Protocol: Ether Cleavage with HBr

-

Setup: To a solution of this compound in a suitable solvent like acetic acid or neat, add an excess of concentrated aqueous HBr (48%).

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting phenol can be purified by column chromatography or recrystallization.

Caption: Sₙ2 mechanism for the cleavage of the methoxy group.

Decarboxylation: A Challenging Transformation

The removal of the carboxylic acid group from an aromatic ring is generally a difficult reaction that requires harsh conditions.[12] The rate of decarboxylation is influenced by the electronic nature of the other substituents on the ring. Electron-donating groups, like the methoxy group in this molecule, can strengthen the Ar-COO• bond, making decarboxylation slower.[12] Conversely, electron-withdrawing groups can sometimes facilitate this process. Studies on substituted cinnamic acids have shown that a methoxy group increases the rate of decarboxylation, while a trifluoromethyl group almost completely inhibits it.[13][14] Therefore, the decarboxylation of this compound is expected to be challenging and may require specialized catalytic systems, such as those involving copper or ruthenium catalysts under high temperatures.[12][13]

Synthesis of this compound

While various synthetic routes exist, a common approach involves the functionalization of a pre-existing trifluoromethyl-substituted benzene ring. For instance, starting from a suitable trifluoromethyl- and methoxy-substituted toluene, oxidation of the methyl group to a carboxylic acid would yield the desired product. The synthesis of a related compound, 2-(trifluoromethyl)benzoic acid, involves the fluorination of 2,3-dichloromethylbenzene followed by nitric acid oxidation and hydrolysis.[15]

Applications in Drug Discovery and Beyond

This compound is a valuable building block for creating molecules with specific biological activities.[1][2] Its derivatives have been explored as:

-

Anti-inflammatory and antimicrobial agents. [1]

-

Selective SIRT5 inhibitors. [16]

-

Components of novel pesticides and herbicides. [1]

The trifluoromethyl group is particularly advantageous in drug design, as it can enhance a compound's ability to cross cell membranes and improve its metabolic stability, leading to a longer duration of action in the body.

Safety and Handling

This compound is classified as an irritant.[17]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[17]

-

Storage: Keep container tightly sealed and store in a cool, dry place away from oxidizing agents.[4]

Conclusion

This compound is a compound with a rich and nuanced chemical reactivity. The strategic placement of its functional groups allows for a wide range of selective transformations, making it an indispensable tool for chemists in academia and industry. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, is essential for harnessing its full potential in the synthesis of novel and functional molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Ether cleavage - Wikipedia [en.wikipedia.org]

- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Solubility of 2-Methoxy-4-(trifluoromethyl)benzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methoxy-4-(trifluoromethyl)benzoic acid (CAS: 448-36-2), a key building block in modern medicinal chemistry. Understanding the solubility of this compound is paramount for its effective use in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This document will delve into the physicochemical properties that govern its solubility, provide estimated solubility data in common organic solvents, and detail rigorous experimental protocols for both thermodynamic and kinetic solubility determination.

Physicochemical Profile and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, the interplay between its three key functional groups—the carboxylic acid, the methoxy group, and the trifluoromethyl group—dictates its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇F₃O₃ | - |

| Molecular Weight | 220.15 g/mol | - |

| Melting Point | 125-130 °C | --INVALID-LINK-- |

| Predicted pKa | ~3.5 | Computational Prediction (ChemAxon) |

| Predicted XlogP | 2.5 | --INVALID-LINK-- |

| Aqueous Solubility | Slightly soluble | --INVALID-LINK-- |

The Role of Ionization (pKa)

The carboxylic acid moiety is the primary determinant of the pH-dependent solubility of this compound. With a predicted pKa of approximately 3.5, it is a moderately strong acid. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion. This behavior is critical in the context of physiological pH (around 7.4), where the compound will be almost entirely in its ionized, and thus more water-soluble, form.

The Impact of Lipophilicity (LogP)

The predicted XlogP of 2.5 indicates a moderate degree of lipophilicity. The trifluoromethyl (-CF₃) group significantly contributes to this, being a strongly lipophilic substituent. This property suggests that while the compound has some aqueous solubility due to the carboxylic acid, it will also have a significant affinity for non-polar, organic environments. The methoxy (-OCH₃) group has a more modest, slightly lipophilicity-increasing effect. This balance between hydrophilicity (from the carboxylate at physiological pH) and lipophilicity is a key consideration for its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

Estimated Solubility in Organic Solvents

The presence of the electron-withdrawing trifluoromethyl group in our target molecule, compared to the electron-donating methoxy group in 4-methoxybenzoic acid, will likely lead to a general decrease in polarity and potentially lower solubility in highly polar solvents. Conversely, the increased lipophilicity imparted by the -CF₃ group may enhance solubility in less polar organic solvents.

Table 2: Experimental Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures [1]

| Temperature (K) | Methanol | Ethanol | Acetone |

| 283.15 | 0.2987 | 0.3541 | 0.4321 |

| 293.15 | 0.3876 | 0.4598 | 0.5312 |

| 303.15 | 0.4946 | 0.5832 | 0.6453 |

| 313.15 | 0.6234 | 0.7211 | 0.7789 |

Table 3: Qualitative and Semi-Quantitative Solubility of 4-(Trifluoromethyl)benzoic Acid

| Solvent | Solubility | Source |

| Water | Soluble | --INVALID-LINK-- |

| Ethanol | Soluble | --INVALID-LINK-- |

| Acetone | Soluble | --INVALID-LINK-- |

| DMSO | ≥ 200 mg/mL | --INVALID-LINK-- |

Estimation for this compound:

Based on the analog data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and acetone, and good to moderate solubility in alcohols like methanol and ethanol. Its solubility is expected to be lower than that of 4-methoxybenzoic acid in polar protic solvents due to the influence of the trifluoromethyl group.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, rigorous experimental determination is essential. The choice between a thermodynamic and a kinetic solubility assay depends on the stage of drug development and the specific information required.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound and is the gold standard for obtaining definitive solubility data, crucial for pre-formulation and biopharmaceutical classification.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO). The presence of undissolved solid is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). The time to equilibrium should be determined empirically by sampling at different time points until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow for sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant, or filter the suspension using a low-binding filter (e.g., PTFE or PVDF) to remove all solid particles.

-

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations in the same solvent system.

-

Analyze the concentration of the compound in the filtered saturated solution using a validated HPLC-UV method. The UV detection wavelength should be set to the λmax of the compound.

-

-

Data Analysis:

-

Calculate the solubility from the standard curve. The experiment should be performed in at least triplicate to ensure reproducibility.

-

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. This method is faster but may result in supersaturated solutions, and the solubility values are generally higher than the thermodynamic solubility.

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

-

Assay Plate Preparation:

-

In a 96- or 384-well microplate, perform a serial dilution of the DMSO stock solution.

-

To each well, add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired compound concentrations and a consistent final DMSO concentration (typically 1-2%).

-

-

Incubation:

-

Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 2 hours) with gentle shaking.

-

-

Measurement:

-

Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (buffer with DMSO).

-

Conclusion and Practical Implications

The solubility of this compound is a multifaceted property governed by its acidic pKa and moderate lipophilicity. While it is sparingly soluble in its neutral form in aqueous media, its solubility is expected to increase significantly at physiological pH due to the ionization of the carboxylic acid. For synthetic applications, its predicted good solubility in common organic solvents like DMSO, acetone, and alcohols provides a range of viable solvent systems.

For drug development professionals, the provided protocols for thermodynamic and kinetic solubility determination offer a robust framework for generating the critical data needed for lead optimization, formulation development, and regulatory submissions. The insights into the physicochemical properties of this compound will aid in the rational design of new chemical entities and the development of effective drug delivery systems.

References

2-Methoxy-4-(trifluoromethyl)benzoic acid CAS number 448-36-2

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 448-36-2. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on the compound's physicochemical properties, spectroscopic characteristics, synthetic pathways, and core applications. Emphasis is placed on its role as a versatile building block in modern drug discovery, driven by the unique electronic and steric properties of its methoxy and trifluoromethyl substituents. Furthermore, this guide details rigorous safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Physicochemical and Structural Properties

This compound is an off-white to light yellow crystalline solid at room temperature.[1] The molecule's structural architecture, featuring a carboxylic acid, a methoxy group, and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and lipophilicity, while the methoxy group acts as a hydrogen bond acceptor and directs reactivity.

| Property | Value | Source(s) |

| CAS Number | 448-36-2 | [2][3][4][5] |

| Molecular Formula | C₉H₇F₃O₃ | [1][4][6][7] |

| Molecular Weight | 220.15 g/mol | [1][4][6] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 125-130 °C | [1] |

| Solubility | Slightly soluble in water. | [1][8] |

| Storage | Store in cool, dry conditions in well-sealed containers. | [2][8] |

| InChIKey | COVAZHQHYXQLOT-UHFFFAOYSA-N | [9] |

| SMILES | COC1=CC(C(F)(F)F)=CC=C1C(=O)O | [7] |

Spectroscopic Profile: A Predictive Analysis

While specific experimental spectra for this exact compound are not publicly available in the search results, a predictive analysis based on its structure provides valuable insights for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methoxy group (-OCH₃) protons should appear as a singlet around 3.9-4.0 ppm. The three aromatic protons will present as a complex splitting pattern determined by their coupling constants. The carboxylic acid proton (-COOH) will typically appear as a broad singlet far downfield, often above 10 ppm, and its presence can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon spectrum will feature a carbonyl carbon signal from the carboxylic acid around 165-170 ppm. The carbon of the trifluoromethyl group will be a quartet due to C-F coupling. A signal for the methoxy carbon will be observed around 55-60 ppm, in addition to the distinct signals for the six aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M+) at m/z 220. Subsequent fragmentation may involve the loss of a hydroxyl group (-OH), a methoxy group (-OCH₃), or the carboxylic acid group (-COOH).

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in the provided search results. However, a plausible retro-synthetic analysis suggests a multi-step pathway common in organic synthesis, starting from a more readily available precursor like 3-bromo-4-methylanisole. The causality behind this proposed workflow lies in leveraging established, high-yielding reactions to install the required functional groups in a controlled manner.

Representative Synthetic Workflow

Caption: A representative synthetic pathway for this compound.

Step-by-Step Methodology (Proposed)

-

Trifluoromethylation: The starting material, 3-bromo-4-methylanisole, undergoes trifluoromethylation. This can be achieved using various modern reagents, such as trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) with a suitable initiator. The choice of this reagent is based on its relative safety and high efficiency in introducing the CF₃ group onto aromatic rings.

-

Carboxylation: The resulting intermediate, 3-bromo-4-(trifluoromethyl)anisole, is then carboxylated. A standard and effective method is halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form an aryllithium species. This highly reactive intermediate is then quenched with solid carbon dioxide (dry ice).

-

Acidification: An acidic workup (e.g., with HCl) protonates the resulting carboxylate salt to yield the final product, this compound.

Chemical Reactivity and Derivatization

The compound's value lies in the reactivity of its functional groups:

-

Carboxylic Acid: This group is the primary site for derivatization. It can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled with a wide range of alcohols, amines, or other nucleophiles. This is a cornerstone of its use in building larger, more complex molecules in drug discovery.[10]

-

Aromatic Ring: The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution, while the methoxy group is an activating, ortho-para director. This electronic push-pull relationship dictates the regioselectivity of further functionalization on the ring.

Applications in Research and Drug Discovery

This compound is primarily utilized as a fragment and scaffolding molecule in the design and synthesis of novel therapeutic agents.[6] Its utility is rooted in the advantageous properties conferred by its key functional groups.

-

Role of the Trifluoromethyl Group: The CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability due to its high lipophilicity.[11]

-

Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like protein active sites. Its position on the ring can also enforce a specific conformation on the molecule, which is critical for selective binding.

-

Fragment-Based Drug Discovery (FBDD): This compound is an ideal candidate for FBDD. In this approach, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The carboxylic acid handle allows for straightforward synthetic elaboration once the fragment's binding has been confirmed.

Workflow in Fragment-Based Drug Discovery

Caption: Role of the compound as a scaffold in a Fragment-Based Drug Discovery workflow.

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety. The following protocols are synthesized from available safety data sheets.[2][12][13]

Hazard Identification

| GHS Classification | Hazard Statement | Pictogram | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2][14] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [12][13][14] |

| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation | GHS05 (Corrosion), GHS07 | [12][13][14] |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [12][14] |

| STOT - Repeated Exposure (Category 1) | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled | GHS08 (Health Hazard) | [13] |

Safe Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2][12] Ensure that emergency eye wash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[2]

-

Eye Protection: Use chemical safety goggles or a face shield.[12]

-

Body Protection: Wear a lab coat or a chemical-protective suit.[2]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a P95 (US) or P1 (EU) particle respirator.[2]

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before breaks.[2][13]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[2][14]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician.[2][14]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Immediately consult a physician.[2][14]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][8] Incompatible with strong oxidizing agents and strong bases.[8][12]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[2]

References

- 1. This compound CAS#: 448-36-2 [amp.chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound | 448-36-2 [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. This compound | 448-36-2 [sigmaaldrich.com]

- 6. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]

- 7. This compound 95% | CAS: 448-36-2 | AChemBlock [achemblock.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. PubChemLite - 2-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 10. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tsapps.nist.gov [tsapps.nist.gov]

Synthesis of 2-Methoxy-4-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically vetted methods for the synthesis of this compound (CAS No. 448-36-2). This valuable fluorinated building block is a key intermediate in the development of novel pharmaceuticals and agrochemicals, where the unique electronic properties of its substituents are leveraged to modulate biological activity.[1][2] This document details two primary, robust synthetic pathways: the carboxylation of a Grignard reagent and the hydrolysis of a benzonitrile precursor. Designed for researchers, chemists, and drug development professionals, this guide combines theoretical principles with detailed, field-proven experimental protocols, ensuring both scientific integrity and practical applicability.

Introduction and Significance

This compound is an aromatic carboxylic acid characterized by the presence of a methoxy (-OCH₃) group ortho to the carboxyl functionality and a trifluoromethyl (-CF₃) group in the para position. This substitution pattern makes it a crucial scaffold in medicinal and agricultural chemistry.[2] The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic and steric environment, influencing the molecule's reactivity and its interactions with biological targets. Consequently, it serves as a foundational component for synthesizing more complex molecules, including anti-inflammatory agents, antimicrobial compounds, and specialized herbicides.[1]

Compound Properties:

-

Molecular Formula: C₉H₇F₃O₃[3]

-

Molecular Weight: 220.15 g/mol [3]

-

Appearance: Off-white to light yellow solid[4]

-

Melting Point: 125-130 °C[4]

This guide will focus on the two most reliable and accessible synthetic routes, starting from commercially available precursors. Each section provides a mechanistic overview, a detailed experimental protocol, and a summary of key reaction parameters.

Synthetic Route 1: Grignard Reagent Carboxylation

This classical organometallic approach is one of the most effective methods for forming aryl carboxylic acids. The synthesis proceeds in two main stages: the formation of an aryl Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt, which is subsequently protonated to yield the final benzoic acid.[5]

Causality and Experimental Rationale: The core of this synthesis is the umpolung (polarity inversion) of the aromatic carbon. The carbon atom bonded to bromine in the starting material, 1-bromo-2-methoxy-4-(trifluoromethyl)benzene, is electrophilic. Upon reaction with magnesium metal, it is converted into a highly nucleophilic carbanion-like species in the Grignard reagent.[5] This nucleophile can then attack the electrophilic carbon of carbon dioxide. The reaction must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are potent bases and will be instantly quenched by any protic source, such as water or alcohols, leading to the formation of an unwanted hydrocarbon byproduct and failure of the reaction.[6] Diethyl ether or tetrahydrofuran (THF) are common solvents as their lone pair electrons on oxygen coordinate with and stabilize the magnesium center of the Grignard reagent.

Logical Workflow: Grignard Carboxylation

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [guidechem.com]

- 3. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Structural Analysis of 2-Methoxy-4-(trifluoromethyl)benzoic acid

Introduction

2-Methoxy-4-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid, serves as a crucial building block in contemporary drug discovery and organic synthesis. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl substituents, make it a valuable scaffold for the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive structural analysis of this compound, detailing the theoretical underpinnings and practical application of key analytical techniques. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structural characteristics to inform their work.

Fundamental Chemical and Physical Properties

A thorough understanding of a molecule's basic properties is the foundation of its structural analysis. These parameters provide the initial context for interpreting more complex analytical data.

| Property | Value | Source |

| CAS Number | 448-36-2 | TargetMol[1], Thermo Fisher Scientific[2] |

| Molecular Formula | C₉H₇F₃O₃ | TargetMol[1], Santa Cruz Biotechnology[3] |

| Molecular Weight | 220.15 g/mol | TargetMol[1], Santa Cruz Biotechnology[3] |

| Melting Point | 125-130 °C | |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in water | Thermo Fisher Scientific[2] |

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (methoxy group, carboxylic acid carbonyl) suggests the potential for strong intermolecular interactions, influencing its melting point and solubility. The trifluoromethyl group, a strong electron-withdrawing group, significantly impacts the electronic distribution within the aromatic ring and the acidity of the carboxylic acid proton.

Spectroscopic Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound. This section details the expected and observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Caption: Standard workflow for NMR analysis.

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. Based on available data for this compound, the following proton signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |

| ~7.9-8.1 | Doublet | 1H | H-6 | This proton is ortho to the carboxylic acid group, leading to deshielding. It will be split by the adjacent H-5. |

| ~7.3-7.5 | Doublet of doublets | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| ~7.1-7.3 | Doublet | 1H | H-3 | This proton is ortho to the methoxy group and will be split by the adjacent H-5. |

| ~3.9-4.1 | Singlet | 3H | -OCH₃ | The methoxy protons appear as a characteristic singlet in this region. |

Note: The exact chemical shifts can vary depending on the solvent used.

The carbon-13 NMR spectrum reveals the number of unique carbon environments. Based on analogous compounds, the following resonances are predicted:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~158-162 | C-2 | The carbon atom attached to the electron-donating methoxy group is shielded. |

| ~133-136 (quartet) | C-4 | The carbon attached to the trifluoromethyl group is deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~120-130 (quartet) | -CF₃ | The trifluoromethyl carbon is also highly deshielded and will appear as a quartet. |

| ~125-128 | C-6 | Aromatic methine carbon. |

| ~118-122 | C-5 | Aromatic methine carbon. |

| ~110-115 | C-3 | Aromatic methine carbon shielded by the adjacent methoxy group. |

| ~105-110 | C-1 | The carbon bearing the carboxylic acid group. |

| ~55-60 | -OCH₃ | The methoxy carbon. |

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is anticipated to be in the range of -60 to -65 ppm relative to a CFCl₃ standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after analysis.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| 1100-1300 | C-F stretch | Trifluoromethyl group |

| 1250-1300 | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| 1000-1050 | Symmetric C-O-C stretch | Aryl-alkyl ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

References

Elucidating the Enigmatic: A Technical Guide to Understanding 2-Methoxy-4-(trifluoromethyl)benzoic Acid in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic potential is relentless. Within this pursuit, small molecules known as building blocks or fragments are pivotal. 2-Methoxy-4-(trifluoromethyl)benzoic acid is one such molecule, primarily utilized as a synthetic intermediate in the creation of more complex compounds[1]. While a direct, standalone biological mechanism of action for this compound is not documented in publicly available literature, its structural motifs—a methoxy group and a trifluoromethyl group—are frequently incorporated into pharmacologically active molecules to enhance their efficacy, selectivity, and pharmacokinetic properties. This guide, therefore, will not detail a non-existent mechanism of action for the parent compound. Instead, it will provide a comprehensive framework for understanding its role as a valuable scaffold in drug discovery and outline the rigorous experimental methodologies that would be employed to determine the mechanism of action of any novel compound derived from it.

The Role of this compound as a Molecular Scaffold

This compound serves as a foundational component for generating novel drug candidates through molecular linking, expansion, and modification[2]. Its utility in medicinal chemistry is underscored by its presence in various fragment libraries used for screening against biological targets[2]. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly improve a molecule's metabolic stability and binding affinity. The methoxy substituent can also influence the electronic and steric properties of a molecule, potentially impacting its interaction with a biological target[1].

While the standalone activity of this compound is uncharacterized, its structural features suggest its potential incorporation into molecules targeting a range of biological pathways. For instance, derivatives of similar benzoic acid compounds have been explored for anti-inflammatory and antimicrobial activities[1]. Furthermore, the broader class of 2-methoxybenzamide derivatives has been investigated as inhibitors of the Hedgehog signaling pathway, a critical pathway in developmental biology and oncology[3].

A Roadmap to Unraveling Mechanism of Action: A Hypothetical Workflow

For any novel compound synthesized using this compound as a starting material, a systematic and multi-faceted approach is required to elucidate its mechanism of action. This process is fundamental to drug development, providing insights into a compound's efficacy, potential side effects, and patient selection strategies. The following sections outline a robust, field-proven workflow for this purpose.

Phase 1: Target Identification and Validation

The initial step in understanding a compound's mechanism of action is to identify its biological target(s). This can be achieved through two primary strategies:

-

Target-Based Discovery: This approach involves screening a compound against a known biological target, such as a specific enzyme or receptor, that is implicated in a disease.

-

Phenotypic Screening: In this method, a compound is tested in a cell-based or whole-organism model of a disease to identify a desired phenotypic change. Subsequent "target deconvolution" studies are then required to identify the specific molecular target responsible for the observed effect.

A generalized workflow for target identification and validation is depicted below:

Caption: A generalized workflow for target identification and validation in early drug discovery.

Phase 2: Biophysical and Biochemical Characterization

Once a putative target has been identified, a suite of biophysical and biochemical assays are employed to confirm the direct interaction between the compound and the target protein and to quantify the binding affinity and kinetics.

Table 1: Key Biophysical and Biochemical Assays

| Assay Type | Principle | Key Outputs |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Binding affinity (KD), association rate (ka), dissociation rate (kd). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies to detect and quantify the binding of a compound to a target. | Binding specificity and semi-quantitative affinity. |

| Kinase/Enzyme Inhibition Assays | Measures the effect of a compound on the catalytic activity of an enzyme. | IC50/EC50 values, mechanism of inhibition (e.g., competitive, non-competitive). |

Experimental Protocol: A Generic Kinase Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory activity of a novel compound against a specific protein kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a concentrated stock of the target kinase in an appropriate assay buffer.

-

Prepare stocks of the kinase substrate (e.g., a peptide) and ATP.

-

-

Assay Plate Preparation:

-

Serially dilute the test compound in the assay buffer to create a dose-response curve.

-

Add the diluted compound to the wells of a microtiter plate.

-

Include appropriate controls: a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

-

Enzymatic Reaction:

-

Add the kinase and substrate to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

-

Detection:

-

Stop the reaction (e.g., by adding a stop solution).

-

Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis:

-

Plot the percentage of kinase activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Phase 3: Cell-Based Assays and Pathway Analysis

To understand the compound's effect in a biological context, cell-based assays are crucial. These assays can confirm the compound's activity in a cellular environment and help to elucidate the downstream signaling pathways it modulates.

Common Cell-Based Assays:

-

Western Blotting: To measure changes in the expression and phosphorylation status of key signaling proteins.

-

Reporter Gene Assays: To quantify the activity of a specific transcription factor or signaling pathway.

-

Cell Viability and Proliferation Assays: To assess the compound's effect on cell growth and survival.

-

Immunofluorescence Microscopy: To visualize the subcellular localization of the target protein and other cellular components.

A hypothetical signaling pathway that could be modulated by a derivative of this compound is illustrated below.

Caption: A simplified diagram of a hypothetical signaling cascade that could be investigated.

Phase 4: Structural Biology and Computational Modeling

To gain a detailed understanding of the molecular interactions between the compound and its target, structural biology techniques are invaluable.

-

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These methods can provide high-resolution three-dimensional structures of the compound bound to its target protein, revealing the precise binding mode.

-

Computational Docking and Molecular Dynamics Simulations: These in silico approaches can predict the binding pose of a compound and provide insights into the dynamics of the protein-ligand complex.

Conclusion

While this compound does not have a characterized mechanism of action on its own, it represents a valuable starting point for the synthesis of novel, biologically active compounds. The journey from a promising chemical scaffold to a well-understood drug candidate is a complex but systematic process. By employing a multi-pronged approach that integrates target identification, biophysical and biochemical characterization, cell-based assays, and structural biology, researchers can successfully elucidate the mechanism of action of novel molecules, paving the way for the development of new therapeutics.

References

An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-4-(trifluoromethyl)benzoic Acid for Advanced Research

This guide provides a comprehensive overview of the essential safety protocols, chemical properties, and handling procedures for 2-Methoxy-4-(trifluoromethyl)benzoic acid (CAS No. 448-36-2). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond standard safety data sheets to offer a deeper understanding of the causality behind recommended practices, ensuring a self-validating system of laboratory safety and experimental integrity.

Understanding the Molecule: A Chemist's Perspective

This compound is a substituted aromatic carboxylic acid. Its utility as a building block in pharmaceutical and agrochemical research stems from the unique interplay of its three functional groups[1].

-

Carboxylic Acid Group (-COOH): This is the primary reactive site for many synthetic transformations, such as amide bond formation. Its acidic nature dictates its reactivity with bases and influences its solubility profile.

-

Methoxy Group (-OCH₃): This electron-donating group can influence the reactivity of the aromatic ring and may play a role in modulating the pharmacokinetic properties of derivative molecules[2].

-

Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing and highly lipophilic group is a cornerstone of modern drug design. It is known to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity of drug candidates to their targets[3].

The combination of these groups on a benzene ring creates a molecule with specific chemical and toxicological properties that must be thoroughly understood for safe and effective handling.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A comprehensive risk assessment should be conducted before any handling.

GHS Classification

Based on available safety data, this compound is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[4].

Toxicological Profile: An Evidence-Based Approach

Core Safety and Handling Protocols

The following protocols are designed to mitigate the identified risks. The causality behind each step is explained to foster a deeper understanding of safe laboratory practice.

Engineering Controls: The First Line of Defense

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of the fine powder, which can cause respiratory tract irritation[4].

-

Ventilation: Ensure good general ventilation in the laboratory to dilute any fugitive emissions[4].

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly. Their proximity is crucial for immediate response to accidental exposure[4].

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is dictated by the hazards of the compound. The following PPE is mandatory when handling this compound:

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing[4]. | Protects against dust particles and splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation. Gloves should be inspected before use and disposed of immediately if contaminated[4]. |

| Body Protection | A lab coat must be worn at all times. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | In case of insufficient ventilation or when handling large quantities, a suitable respiratory equipment should be worn[4]. | Prevents inhalation of the irritant dust. |

Handling and Storage: Maintaining Chemical Integrity and Safety

-

Handling:

-

Storage:

Experimental Workflow: A Practical Guide

The following sections provide step-by-step methodologies for common laboratory procedures involving this compound.

Weighing and Solution Preparation

-

Preparation: Ensure the chemical fume hood is clean and uncluttered. Place a weigh boat on the analytical balance.

-

Tare: Tare the balance with the weigh boat.

-

Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.

-

Record: Record the exact weight.

-

Dissolution: In the fume hood, add the weighed solid to a suitable flask containing the desired solvent. This compound is slightly soluble in water but has better solubility in many organic solvents[6].

-

Mixing: Gently swirl or stir the mixture until the solid is fully dissolved.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]

- 6. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Its high electronegativity, metabolic stability, and lipophilicity can enhance membrane permeability, block metabolic degradation, and improve binding affinity to biological targets.[2] This guide focuses on a key building block that leverages these properties: 2-Methoxy-4-(trifluoromethyl)benzoic acid. While not a therapeutic agent itself, this molecule serves as a critical starting material and fragment for the synthesis of novel drug candidates.[3][4] This document provides a comprehensive overview of its synthesis, characterization, and strategic applications in the field of drug discovery.

Section 1: Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be approached through several strategic pathways. The two most common and reliable methods are the carboxylation of a Grignard reagent and the oxidation of a toluene precursor. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

Method A: Carboxylation of a Grignard Reagent

This classic organometallic approach offers a high-yielding and generally clean route to the desired carboxylic acid. The causality behind this experimental choice lies in the robust and well-understood reactivity of Grignard reagents with carbon dioxide.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.

-

Slowly add the remaining bromide solution to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Carefully introduce finely crushed dry ice (solid CO2, excess) to the reaction mixture. The use of a large excess of dry ice ensures complete carboxylation and minimizes the formation of ketone byproducts.

-

Allow the reaction mixture to warm to room temperature and stir overnight as the excess CO2 sublimes.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a cold saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to a pH of ~2 with 2M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a white to off-white solid.

-

Caption: Synthetic pathway to this compound via Grignard carboxylation.

Method B: Oxidation of 2-Methoxy-4-(trifluoromethyl)toluene

This alternative route is advantageous if the corresponding toluene derivative is more readily available. The oxidation of the methyl group to a carboxylic acid is a fundamental transformation in organic synthesis.[5][6]

Experimental Protocol:

-

Oxidation Reaction:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as acetic acid or a mixture of pyridine and water.

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO4, excess) or chromium trioxide (CrO3) in sulfuric acid (Jones reagent). The choice of oxidant is critical and should be made based on the scale and safety considerations of the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If using KMnO4, quench the excess oxidant with a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization as described in Method A.

-

Caption: Synthetic pathway to this compound via toluene oxidation.

Section 2: Spectroscopic Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data based on the analysis of closely related analogs and foundational principles of spectroscopy.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.- Aromatic protons in the range of 7.0-8.0 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methoxy carbon around 55-60 ppm.- Aromatic carbon signals between 110-140 ppm, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.- A signal for the trifluoromethyl carbon, typically around 120-125 ppm, with a large one-bond C-F coupling constant.- A signal for the carboxylic acid carbonyl carbon in the range of 165-175 ppm. |

| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the exact mass of C₉H₇F₃O₃.- Characteristic fragmentation patterns, including the loss of -OH, -COOH, and -OCH₃ groups. |

| FTIR | - A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.- A strong C=O stretching band for the carboxylic acid carbonyl group around 1700 cm⁻¹.- C-O stretching bands for the methoxy and carboxylic acid groups in the 1200-1300 cm⁻¹ region.- Strong C-F stretching bands characteristic of the trifluoromethyl group, typically in the 1100-1350 cm⁻¹ range.[7] |

Section 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3][4] Its utility stems from the strategic placement of the methoxy and trifluoromethyl groups on the benzoic acid scaffold.

Role as a Synthetic Intermediate

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations, including:

-

Amide bond formation: Coupling with amines to form amides is a common strategy for building larger, more complex molecules. This is a fundamental reaction in the synthesis of many drug candidates.

-

Esterification: Reaction with alcohols to form esters can be used to modify the pharmacokinetic properties of a molecule, for example, to create a prodrug.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which can then be used in a variety of subsequent reactions.

-

Conversion to other functional groups: The carboxylic acid can be converted to an acid chloride, which is a more reactive intermediate for a wider range of nucleophilic substitution reactions.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound itself are not widely published, we can infer potential contributions of its key functional groups based on established principles of medicinal chemistry:

-

The Trifluoromethyl Group: As previously mentioned, the -CF₃ group at the 4-position significantly increases lipophilicity, which can enhance cell membrane permeability.[2] It is also a strong electron-withdrawing group, which can influence the pKa of the carboxylic acid and the overall electronic properties of the aromatic ring. Furthermore, the -CF₃ group is metabolically stable, which can increase the half-life of a drug molecule by preventing oxidative metabolism at that position.[1]

-

The Methoxy Group: The methoxy group at the 2-position is an electron-donating group, which can modulate the electronic character of the aromatic ring. Its position ortho to the carboxylic acid can influence the conformation of the molecule through steric interactions and potential intramolecular hydrogen bonding. This can have a significant impact on how the molecule binds to its biological target.

Caption: Potential structure-activity relationship contributions of the functional groups in this compound.

Section 4: Future Perspectives

The strategic importance of fluorinated building blocks in drug discovery is undeniable. As our understanding of the nuanced effects of fluorine substitution grows, so too will the demand for versatile and well-characterized intermediates like this compound. Future research will likely focus on incorporating this scaffold into a wider range of molecular architectures to explore its potential in targeting various disease areas, from oncology to infectious diseases and beyond. The continued development of efficient and scalable synthetic routes to this and other fluorinated building blocks will be crucial in driving the next generation of pharmaceutical innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]

- 4. nbinno.com [nbinno.com]

- 5. reddit.com [reddit.com]

- 6. Oxidation of alkyl aromatics Part II : oxidation of toluene to benzoic acid in presence of promoters [etd.iisc.ac.in]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Note: Strategic Synthesis of Novel Chemical Scaffolds from 2-Methoxy-4-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides detailed protocols and strategic insights for the utilization of 2-Methoxy-4-(trifluoromethyl)benzoic acid as a foundational building block in the synthesis of novel compounds. This versatile reagent is of significant interest to researchers in medicinal chemistry, drug development, and materials science due to the unique physicochemical properties imparted by its methoxy and trifluoromethyl substituents. We present step-by-step protocols for core transformations, including amide bond formation and esterification, explaining the chemical rationale behind procedural choices. Furthermore, we explore conceptual pathways for advanced applications, such as the generation of precursors for cross-coupling reactions. The methodologies are designed to be robust and adaptable, serving as a comprehensive resource for scientists engaged in molecular design and synthesis.

Introduction: The Strategic Value of a Fluorinated Building Block

In modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby improving membrane permeability and binding affinity to biological targets.[2][3]

This compound has emerged as a valuable scaffold in this context. It serves as a fragment molecule that provides a robust structural basis for molecular linking, expansion, and modification in the design and screening of new drug candidates.[4][5] Its carboxylic acid handle is a prime reaction site for derivatization, allowing for the straightforward synthesis of amides, esters, and other analogues. The methoxy group further influences the electronic properties and conformation of the aromatic ring, offering an additional point for synthetic manipulation or interaction with target proteins. This guide details reliable protocols for leveraging this reagent to construct diverse molecular architectures.

Physicochemical Properties

A clear understanding of the starting material's properties is critical for experimental design.

| Property | Value | Source(s) |

| CAS Number | 448-36-2 | [4][6][7] |

| Molecular Formula | C₉H₇F₃O₃ | [6][7] |

| Molecular Weight | 220.15 g/mol | [3][6] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 125-130 °C | [6] |

| Purity | ≥95-98% (Typical) | [3][7][8] |

| Storage | Store at room temperature | [6][7] |

Core Synthetic Strategies: An Overview

The primary locus of reactivity for this compound is its carboxylic acid moiety. This functional group provides a reliable entry point for a variety of classical transformations, enabling the construction of libraries of related compounds for screening and optimization. The diagram below illustrates the principal synthetic routes detailed in this guide.

Caption: Key synthetic pathways from the starting material.

Application I: Synthesis of Novel Amides via Carbodiimide Coupling

The amide bond is one of the most prevalent functional groups in pharmaceuticals, making its formation a critical transformation in drug discovery.[9] Direct condensation of a carboxylic acid and an amine is often inefficient. Therefore, activating agents are required. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange or react with other nucleophiles. The addition of a coupling auxiliary like 1-Hydroxybenzotriazole (HOBt) traps the activated intermediate to form an activated ester, which is more stable and reacts cleanly with the amine to form the desired amide, minimizing side reactions and potential racemization.[10]

Detailed Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for the synthesis of an N-aryl amide derivative.

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.2 M).

-

Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 20-30 minutes. The solution should remain clear.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq.) to liberate the free amine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 4-12 hours).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Summary: Amide Coupling Parameters

| Parameter | Recommended Value/Reagent | Rationale / Notes |

| Starting Acid | 1.0 eq. | The limiting reagent. |

| Amine | 1.1 eq. | A slight excess ensures complete consumption of the activated acid. |

| Coupling Agent | EDC (1.2 eq.) | Water-soluble carbodiimide; byproducts are easily removed during aqueous work-up. |

| Additive | HOBt (1.2 eq.) | Suppresses side reactions and minimizes racemization of chiral amines. |

| Solvent | Anhydrous DCM or DMF | DCM is suitable for many reactions; DMF can be used for less soluble substrates. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for most amide couplings; avoids thermal degradation. |

| Reaction Time | 4-12 hours | Monitor by TLC/LC-MS for completion. |

| Expected Yield | 70-95% | Highly dependent on the specific amine substrate used. |

Workflow Visualization: Amide Synthesis

Caption: Step-by-step workflow for amide bond formation.

Application II: Synthesis of Novel Esters via Fischer Esterification

Esterification is another fundamental transformation for derivatizing carboxylic acids. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] The reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol (which can also serve as the solvent) or to remove water as it is formed.[12] Concentrated sulfuric acid is a typical catalyst, as it both protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic, and acts as a dehydrating agent.[13]

Detailed Experimental Protocol: Ester Synthesis

This protocol describes a general procedure for the synthesis of an ethyl ester derivative.

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in the desired alcohol (e.g., absolute ethanol, 20-50 eq.). The alcohol often serves as the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) dropwise to the suspension. Caution: This addition is exothermic.[13]